![molecular formula C17H18N2O4S B2594325 phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate CAS No. 899731-89-6](/img/structure/B2594325.png)
phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate is a versatile chemical compound with a unique structure that allows for diverse applications. It is used in various fields such as pharmaceuticals, materials science, and catalysis. The compound’s molecular formula is C17H18N2O4S, and it has a molecular weight of 346.4008 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate involves several steps. One common method includes the reaction of phenyl isocyanate with 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate can be compared with other similar compounds, such as:
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-phenylamine: Another compound with a similar thiazinan structure.
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid: A related compound with a thiazolidin ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(23-16-6-2-1-3-7-16)18-14-8-10-15(11-9-14)19-12-4-5-13-24(19,21)22/h1-3,6-11H,4-5,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEGHFXKAHZSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B2594244.png)
![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)
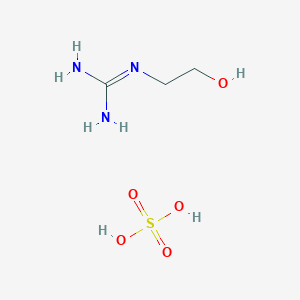
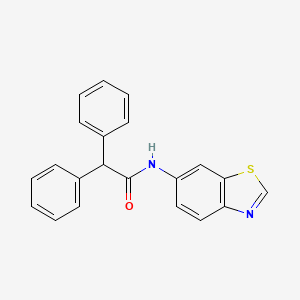
![ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)
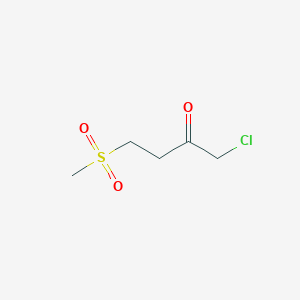
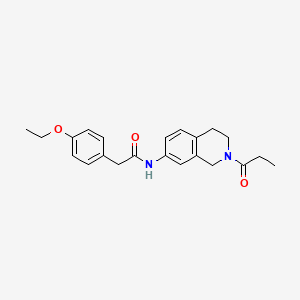
![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)
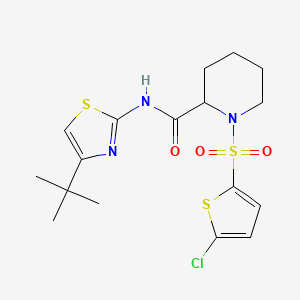
![2-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2594258.png)
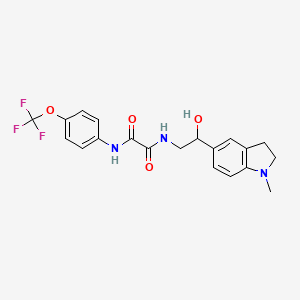
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

